molecular formula C15H14F2N2O B5479328 N-(2,4-DIFLUOROPHENYL)-N'-PHENETHYLUREA

N-(2,4-DIFLUOROPHENYL)-N'-PHENETHYLUREA

Cat. No.: B5479328
M. Wt: 276.28 g/mol
InChI Key: FPJXDTLVZUHLAC-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-N'-phenethylurea is a urea derivative featuring a 2,4-difluorophenyl group and a phenethyl moiety. Urea-based compounds are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and materials science. The fluorine substituents on the aromatic ring likely enhance the compound’s lipophilicity and metabolic stability, which are critical for biological activity .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c16-12-6-7-14(13(17)10-12)19-15(20)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJXDTLVZUHLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-phenethylurea typically involves the reaction of 2,4-difluoroaniline with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-phenethylurea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-N’-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with modified functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,4-Difluorophenyl)-N’-phenethylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2,4-difluorophenyl)-N'-phenethylurea and related urea derivatives:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Reference
N-(4-Cyanophenyl)-N'-phenylurea 4-cyanophenyl, phenyl C₁₄H₁₁N₃O Research chemical; potential agrochemical use
N-(3,4-Difluoro-2-hydroxyphenyl)-N'-(2,4-difluorophenyl)urea 3,4-difluoro-2-hydroxyphenyl, 2,4-difluorophenyl C₁₃H₈F₄N₂O₂ Structural analog with hydroxyl group; unknown applications
Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) 3,4-dichlorophenyl, dimethyl groups C₉H₁₀Cl₂N₂O Herbicide; inhibits photosynthesis
Linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) 3,4-dichlorophenyl, methoxy-methyl groups C₉H₁₀Cl₂N₂O₂ Herbicide; pre-emergence weed control
N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]-N'-phenylurea Pyrrolidinone ring with 4-methylphenyl, phenyl C₁₈H₁₉N₃O₂ Structural complexity; potential pharmaceutical relevance
N-[(Dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea Thiourea backbone, dimethylamino group C₁₀H₁₂FN₃S Thioamide variant; unknown biological activity

Key Observations:

  • Fluorine vs. Chlorine Substitution: Fluorinated urea derivatives (e.g., this compound) may exhibit reduced environmental persistence compared to chlorinated analogs like diuron and linuron, which are known for their stability and long-term soil residue .
  • Backbone Modifications : Thiourea derivatives (e.g., compound in ) replace urea’s carbonyl oxygen with sulfur, affecting electronic properties and interactions with biological targets.

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